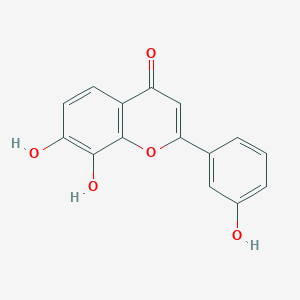

7,8,3'-Trihydroxyflavone

概要

説明

7,8,3’-Trihydroxyflavone is a flavone compound known for its potent biological activities. It is a small-molecule agonist of the tyrosine receptor kinase B (TrkB), which is the main receptor for brain-derived neurotrophic factor (BDNF). This compound has shown significant neuroprotective effects and is being studied for its potential therapeutic applications in various neurodegenerative diseases .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,3’-Trihydroxyflavone typically involves the following steps:

Starting Materials: The synthesis begins with commercially available flavonoid precursors.

Purification: The resulting compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product’s purity.

Industrial Production Methods

Industrial production of 7,8,3’-Trihydroxyflavone may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

化学反応の分析

Types of Reactions

7,8,3’-Trihydroxyflavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

Substitution: Substitution reactions can introduce different functional groups into the flavone structure, potentially altering its biological properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted flavones with different functional groups.

科学的研究の応用

Chemical Properties and Mechanism of Action

7,8,3'-THF is classified as a small-molecule agonist for the tropomyosin receptor kinase B (TrkB), the primary receptor for brain-derived neurotrophic factor (BDNF). Its molecular formula is C₁₅H₁₀O₅ with a molar mass of 270.240 g·mol⁻¹. The compound's structure includes hydroxyl groups at positions 7, 8, and 3', which are crucial for its binding affinity and activation of TrkB receptors .

Research indicates that 7,8,3'-THF is 2-3 times more potent than its precursor, tropoflavin (7,8-DHF), in activating TrkB in vitro . This activation triggers downstream signaling pathways involved in neuronal survival and differentiation. The specific interactions between 7,8,3'-THF and TrkB have not been fully elucidated but are believed to be influenced by the positioning of hydroxyl groups on the flavonoid structure.

Neuroprotective Effects

1. Neurodegenerative Diseases:

The neuroprotective properties of 7,8,3'-THF have been extensively studied in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. In vivo studies demonstrated that systemic treatment with 7,8,3'-THF protects against photoreceptor degeneration in models of retinal stress . Furthermore, it has shown efficacy in protecting spiral ganglion neurons from degeneration in both in vitro and in vivo settings .

2. Mechanistic Insights:

The compound's protective effects are mediated through TrkB-dependent pathways. For instance, experiments involving conditional connexin26-null mice revealed that 7,8,3'-THF significantly rescued spiral ganglion neurons compared to untreated controls . These findings suggest that the compound mimics BDNF's effects on neuronal survival.

Cardiovascular Applications

Recent research has explored the potential of 7,8,3'-THF in cardiac therapies. A study indicated that treatment with this flavonoid improved the development and survival of human embryonic stem cell-derived cardiomyocytes (hES-CMs) both in vitro and in vivo . The compound's ability to protect against hypoxia/reoxygenation-induced apoptosis underscores its relevance in cardiac regenerative medicine.

Table: Summary of Key Applications

作用機序

The primary mechanism of action of 7,8,3’-Trihydroxyflavone involves its interaction with the TrkB receptor. By binding to this receptor, the compound activates downstream signaling pathways, including the AKT (protein kinase B) pathway, which promotes cell survival and growth . This activation leads to neuroprotective effects and the promotion of neurite outgrowth.

類似化合物との比較

Similar Compounds

7,8-Dihydroxyflavone: A precursor to 7,8,3’-Trihydroxyflavone, known for its TrkB agonistic activity.

7,3’-Dihydroxyflavone: Another flavone with similar biological activities, but with different potency and specificity.

Uniqueness

7,8,3’-Trihydroxyflavone is unique due to its higher potency as a TrkB agonist compared to its analogs. This increased potency makes it a more effective compound for neuroprotective applications and other therapeutic uses .

生物活性

7,8,3'-Trihydroxyflavone (7,8,3'-THF) is a flavonoid compound recognized for its significant biological activities, particularly as a small-molecule agonist of the TrkB receptor, which plays a critical role in neuroprotection and neuronal growth. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

7,8,3'-THF is structurally related to tropoflavin (7,8-DHF) and exhibits enhanced potency as a TrkB agonist. It activates several downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are essential for neuronal survival and growth. The compound's interaction with the TrkB receptor leads to neuroprotective effects and promotes neurite outgrowth in various neuronal cell types.

Neuroprotective Effects

Numerous studies have demonstrated the neuroprotective properties of 7,8,3'-THF:

- Neurite Outgrowth : Research indicates that 7,8,3'-THF significantly promotes neurite outgrowth in dorsal root ganglion neurons (DRG) and protects against anesthetic-induced neurotoxicity .

- Spiral Ganglion Neurons (SGNs) : In vitro studies show that 7,8,3'-THF protects SGNs from degeneration. For instance, in cochlear organotypic cultures treated with gentamicin, the addition of 7,8,3'-THF increased SGN density from 19 neurons/100μm³ to 109 neurons/100μm³ after three days . This effect was comparable to that observed with BDNF treatment.

Antioxidant Activity

7,8,3'-THF exhibits potent antioxidant properties. It has been shown to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in neuronal cells . The compound's IC50 values for ROS scavenging were reported at 3.20 µM and 2.71 µM in different cellular models .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity by modulating cytokine production in macrophage models. It has been shown to inhibit pathways associated with inflammation such as IL-17 and TNF .

Case Studies

- Protective Effects in Retinal Degeneration : A study found that systemic treatment with 7,8,3'-THF activated TrkB signaling pathways and protected photoreceptor function in models of retinal degeneration induced by genetic mutations or environmental stress .

- Cardiomyocyte Protection : In human embryonic stem cell-derived cardiomyocytes (hES-CMs), treatment with 7,8,3'-THF improved cell development and reduced apoptosis under hypoxic conditions .

Summary of Key Research Findings

特性

IUPAC Name |

7,8-dihydroxy-2-(3-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-3-1-2-8(6-9)13-7-12(18)10-4-5-11(17)14(19)15(10)20-13/h1-7,16-17,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZSQGDOCUHCCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350274 | |

| Record name | 7,8,3'-TRIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137502-84-2 | |

| Record name | 7,8,3'-Trihydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137502842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8,3'-TRIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8,3'-TRIHYDROXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F67B8S3MH9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。